

# Application Notes and Protocols for Echocardiographic Assessments in ARRY-371797 Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ARRY-371797 |           |
| Cat. No.:            | B605591     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the echocardiographic assessments conducted during the clinical evaluation of **ARRY-371797** (also known as PF-07265803), a selective p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM). The information is compiled from published data on the Phase 2 and Phase 3 (REALM-DCM) clinical trials.

# Introduction to ARRY-371797 and its Mechanism of Action

ARRY-371797 is an orally administered small molecule that selectively inhibits p38α MAPK.[1] [2] In the context of LMNA-related DCM, mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway.[1] This aberrant signaling is implicated in downstream pathological processes including cardiomyocyte apoptosis, hypertrophy, decreased contractility, and increased expression of brain natriuretic peptide.[1] By inhibiting p38α MAPK, ARRY-371797 was hypothesized to mitigate these detrimental cardiac effects.

## **Echocardiographic Assessments in Clinical Trials**

Echocardiography served as a key non-invasive imaging modality in the **ARRY-371797** clinical trials to assess cardiac structure and function. The primary echocardiographic endpoint was the



measurement of Left Ventricular Ejection Fraction (LVEF) to monitor the effect of the treatment on cardiac systolic function.

### **Quantitative Data Summary**

The following table summarizes the key echocardiographic findings from the Phase 2 clinical study of **ARRY-371797**. In the subsequent Phase 3 REALM-DCM trial, no significant differences were observed between the **ARRY-371797** and placebo groups for all outcomes at week 24, leading to the trial's termination for futility.

| Parameter                                 | Timepoint | Mean Value<br>(SD) | Number of<br>Patients (n) | Study   |
|-------------------------------------------|-----------|--------------------|---------------------------|---------|
| Left Ventricular Ejection Fraction (LVEF) | Baseline  | 39% (13)           | 10                        | Phase 2 |
| Left Ventricular Ejection Fraction (LVEF) | Week 48   | 39% (9)            | 7                         | Phase 2 |

Data from the Phase 2 study showed that mean LVEF remained stable over the 48-week treatment period.

## **Experimental Protocols**

While the specific, detailed echocardiography protocol from the **ARRY-371797** clinical trials is not publicly available, the following represents a standard, comprehensive protocol for echocardiographic assessment in clinical trials for dilated cardiomyopathy, based on guidelines from the American Society of Echocardiography and the British Society of Echocardiography.

# Protocol: Standard Echocardiographic Assessment in Dilated Cardiomyopathy Clinical Trials

- 1. Patient Preparation:
- Patients should rest for at least 10 minutes before the examination.



- A standard 12-lead electrocardiogram (ECG) should be performed and the results made available to the sonographer.
- Height and weight should be recorded for body surface area (BSA) calculation.
- 2. Imaging Acquisition:
- Instrumentation: A commercially available ultrasound system with 2D, M-mode, pulsed-wave, continuous-wave, and color Doppler capabilities should be used.
- Transducer: A 2.5-5.0 MHz phased-array transducer is typically used for adult transthoracic echocardiography (TTE).
- Standard Views: A comprehensive set of standard TTE views should be acquired, including:
  - Parasternal long-axis (PLAX)
  - Parasternal short-axis (PSAX) at the levels of the aortic valve, mitral valve, and papillary muscles.
  - Apical four-chamber (A4C)
  - Apical five-chamber (A5C)
  - Apical two-chamber (A2C)
  - Apical three-chamber (A3C)
  - Subcostal views
  - Suprasternal notch view
- Image Optimization: Gain, compression, and time-gain compensation should be optimized to ensure clear endocardial border definition.
- 3. Echocardiographic Measurements:
- · Left Ventricular Dimensions and Wall Thickness:



- M-mode or 2D measurements of the interventricular septum (IVS) and posterior wall (PW) thickness at end-diastole.
- LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
- Left Ventricular Volumes and Ejection Fraction:
  - Primary Method: Biplane method of disks (modified Simpson's rule) from the apical fourand two-chamber views to determine LV end-diastolic volume (LVEDV) and LV endsystolic volume (LVESV).
  - LVEF is calculated as: (LVEDV LVESV) / LVEDV \* 100%.
  - All volumes should be indexed to body surface area (BSA).
- Diastolic Function Assessment:
  - Pulsed-wave Doppler of mitral inflow to measure E and A wave velocities, E/A ratio, and deceleration time.
  - Tissue Doppler imaging (TDI) of the septal and lateral mitral annulus to measure e' velocities.
  - Calculation of the E/e' ratio.
  - Left atrial volume index (LAVI) should be calculated using the biplane area-length method.
- Right Ventricular Size and Function:
  - RV dimensions measured from the apical four-chamber view.
  - Tricuspid annular plane systolic excursion (TAPSE).
  - Pulsed-wave TDI of the lateral tricuspid annulus to measure S' velocity.
  - RV fractional area change (FAC).
- Valvular Assessment:



- Color and spectral Doppler interrogation of all cardiac valves to assess for regurgitation and/or stenosis.
- 4. Data Analysis and Quality Control:
- All measurements should be performed in triplicate and averaged.
- For clinical trials, a central core laboratory is often employed for standardized analysis of all echocardiographic data to reduce inter-observer variability.
- Sonographers and interpreting physicians should be blinded to treatment allocation.

# Visualizations p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy





Click to download full resolution via product page

Caption: p38 MAPK signaling pathway in LMNA-related DCM and the inhibitory action of **ARRY-371797**.

# **Experimental Workflow for Echocardiographic Assessment**





Click to download full resolution via product page

Caption: A typical experimental workflow for echocardiographic assessments in a clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Echocardiographic Assessments in ARRY-371797 Clinical Studies]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b605591#echocardiographic-assessments-in-arry-371797-clinical-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com